
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride
Overview
Description
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2S and a molecular weight of 270.82 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for developing new chemical entities.
2. Biology
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). Research indicates that it can effectively inhibit CA IX and XII isoforms, which are associated with tumor growth and metastasis .
- Therapeutic Potential : Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating conditions related to enzyme dysfunction.
3. Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials due to its versatile chemical properties.
- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals, including anticoagulants like Edoxaban .
Case Studies
Several case studies illustrate the applications of this compound:
- Inhibition of Carbonic Anhydrases : A study evaluated various sulfonamide derivatives for their inhibitory effects on human carbonic anhydrases II, IX, and XII. The results indicated that modifications to the sulfonamide structure could significantly enhance inhibitory activity against CA IX, making it a promising target for cancer therapy .
- Therapeutic Efficacy : Another study focused on the impact of saccharide-modified thiadiazole sulfonamides on cancer cell viability. The findings demonstrated that these compounds could effectively raise the pH in tumor microenvironments while inhibiting cancer cell growth under both normoxic and hypoxic conditions .
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide hydrochloride
- 2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide hydrochloride
- 2-amino-N-cyclohexyl-N-butylethane-1-sulfonamide hydrochloride
Uniqueness
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Biological Activity
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide compound with potential applications in various biological contexts. Its unique structure, characterized by an ethyl substitution on the nitrogen atom, contributes to its distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride. This reaction is conducted under controlled conditions using solvents like dichloromethane and bases such as triethylamine to neutralize byproducts.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. The exact pathways depend on the biological target being studied.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. In studies comparing different sulfonamides, this compound showed promising results against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the available literature .
Table 1: Antimicrobial Activity Comparison
Compound | Target Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide | E. coli | TBD | TBD |
Ciprofloxacin | E. coli | 7.81 | 32 ± 0.12 |
Other Sulfonamides | Various | >100 | Varies |
Antioxidant Activity
In addition to its antimicrobial properties, sulfonamides including this compound have been evaluated for antioxidant activities using methods such as DPPH radical scavenging and FRAP assays. While specific results for this compound were limited, related compounds showed significant antioxidant potential .
Case Studies
A notable study involved the synthesis of various sulfonamide derivatives, including those structurally related to this compound. These derivatives were screened for their antibacterial and antioxidant activities. Although none exhibited remarkable antimicrobial properties at low concentrations, several demonstrated good antioxidant activity, indicating a potential therapeutic role in oxidative stress-related conditions .
Comparative Analysis
When compared to other sulfonamides such as 2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide and 2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide, the ethyl-substituted variant displayed unique biological profiles that may enhance its effectiveness in specific applications.
Table 2: Comparative Biological Activity of Sulfonamides
Compound Name | Antimicrobial Activity | Antioxidant Potential |
---|---|---|
2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide | Moderate | Good |
2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide | Low | Moderate |
2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide | Low | Low |
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-ethylethanesulfonamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-2-12(15(13,14)9-8-11)10-6-4-3-5-7-10;/h10H,2-9,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVYONMMMITUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170461-84-3 | |
Record name | Ethanesulfonamide, 2-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170461-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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